molecular formula C20H21N3O2 B5116439 ethyl {4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}acetate

ethyl {4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}acetate

Cat. No.: B5116439
M. Wt: 335.4 g/mol
InChI Key: CXJZHEAMQDREAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}acetate, also known as DPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DPAA is a phthalazine derivative that has been synthesized using various methods and has shown promising results in various scientific studies.

Mechanism of Action

Ethyl {4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}acetate inhibits PKC activity by binding to the catalytic domain of PKC, thereby preventing the phosphorylation of downstream targets. This results in the inhibition of various cellular processes, including cell proliferation and differentiation. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to have neuroprotective effects and has potential as a therapeutic agent for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Ethyl {4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}acetate has several advantages as a research tool, including its ability to inhibit PKC activity and its potential as a therapeutic agent for cancer and neurodegenerative diseases. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on ethyl {4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}acetate. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in cancer and neurodegenerative diseases. In addition, further studies are needed to determine the optimal dosage and toxicity of this compound in vivo.

Synthesis Methods

The synthesis of ethyl {4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}acetate has been achieved using different methods, including the reaction of 4-chloro-1-phthalazinone with 2,5-dimethylaniline, followed by the reaction with ethyl chloroacetate. Another method involves the reaction of 4-aminophthalazinone with 2,5-dimethylaniline, followed by the reaction with ethyl chloroacetate. The purity and yield of this compound can be improved by using different purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

Ethyl {4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}acetate has been found to have potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. This compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to have neuroprotective effects and has potential as a therapeutic agent for neurodegenerative diseases.

Properties

IUPAC Name

ethyl 2-[4-(2,5-dimethylanilino)phthalazin-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-4-25-19(24)12-18-15-7-5-6-8-16(15)20(23-22-18)21-17-11-13(2)9-10-14(17)3/h5-11H,4,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJZHEAMQDREAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN=C(C2=CC=CC=C21)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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